molecular formula C19H24N4O2 B2407200 N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031961-70-2

N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2407200
CAS No.: 1031961-70-2
M. Wt: 340.427
InChI Key: SHXDPRWMTRBTRB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by the presence of a quinazolinone core, a piperidine ring, and a sulfonyl group attached to a dimethylphenyl moiety. The incorporation of a fluorine atom further enhances its chemical properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological targets.

    Industry: It is utilized in the development of new materials, catalysts, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 6-fluoroquinazolin-4(3H)-one with a piperidine derivative, followed by the introduction of the sulfonyl group through sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfonyl group, leading to different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the quinazolinone core or the sulfonyl group.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-quinazolin-4(3H)-one
  • 3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-6-chloroquinazolin-4(3H)-one
  • 3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-6-bromoquinazolin-4(3H)-one

Uniqueness

The presence of the fluorine atom in N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it unique and valuable for specific applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-6-7-16(10-14(13)2)21-17(24)12-25-18-11-15(3)20-19(22-18)23-8-4-5-9-23/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXDPRWMTRBTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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